1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

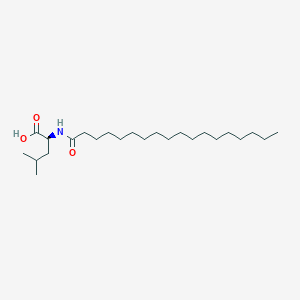

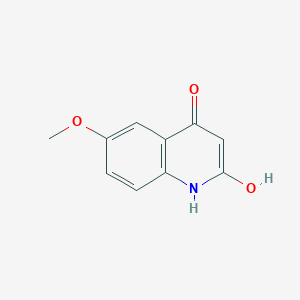

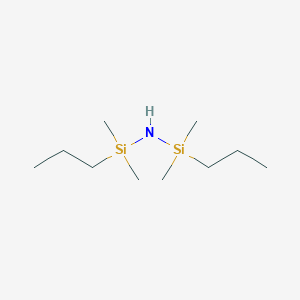

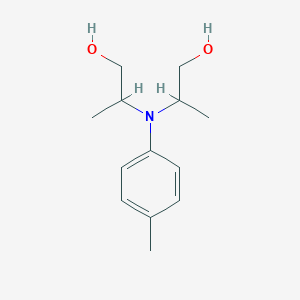

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the formula C10H27NSi2. Its molecular weight is 217.4991 .

Molecular Structure Analysis

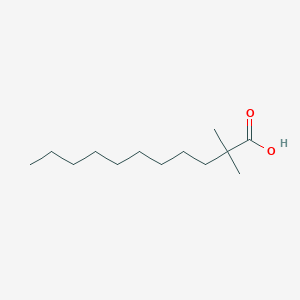

The molecular structure of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane consists of a disilazane backbone with two propyl groups attached to the silicon atoms . The IUPAC Standard InChIKey for this compound is XNVKQSYMDNUWNH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has a molecular weight of 217.4991 . Detailed physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用

Novel Silicone-Contained Biphenol Type Monomers and Composites

A novel silicone-contained biphenol type monomer, synthesized from eugenol and 1,1,3,3-tetramethyldisiloxane, was used to modify phenolic novolac through copolymerization, yielding SIE-modified resins. These resins, combined with surface-treated chopped sisal fiber, produced biofiber-reinforced phenolic composites with enhanced electrical resistance, low water absorption, and high thermal stability, highlighting the potential in developing advanced composite materials with improved performance characteristics (Li et al., 2013).

Catalysis and Organic Transformations

The compound has been utilized in ruthenium-catalyzed cycloisomerization reactions leading to the selective formation of silacycles, demonstrating its role in facilitating complex organic transformations and synthesizing novel organosilicon compounds (Saito et al., 2005). Additionally, its application in the hydrosilylation of carbonyl compounds catalyzed by Au/TiO2 has shown that it can act as a highly reactive reagent, offering a method for the reduction of aldehydes or ketones under ambient conditions with excellent yields, further illustrating its versatility in synthetic chemistry (Vasilikogiannaki et al., 2014).

Hydroxyl Protection and Hydrosilylation

In a study on hydroxyl protection and hydrosilylation, 1,3-bis(γ-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane was synthesized from tetraethoxysilane and allyl alcohol, followed by reaction with 1,1,3,3-tetramethyldisiloxane. This approach highlights the method's efficiency in preparing silicon-based compounds with potential applications in polymer and material sciences (Feng, 2010).

Structural Studies and Phase Behavior

Research on the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane across different phases (solid, liquid, and gas) has provided insights into the conformational behavior of such compounds, which is crucial for understanding their physical properties and potential applications in materials science (Masters et al., 2015).

特性

IUPAC Name |

1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKQSYMDNUWNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)N[Si](C)(C)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163160 |

Source

|

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

CAS RN |

14579-90-9 |

Source

|

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

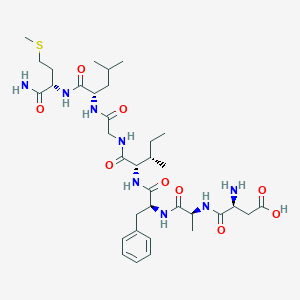

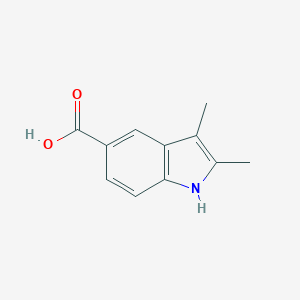

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)